6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid is an organic compound with the molecular formula C12H9NO5S. This compound is characterized by the presence of a nitro group (-NO2) and a sulfonic acid group (-SO3H) attached to an acenaphthylene backbone. It is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon, and is known for its applications in various chemical processes and industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid typically involves the nitration and sulfonation of acenaphthylene. The nitration process introduces the nitro group, while the sulfonation process adds the sulfonic acid group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the desired substitution on the acenaphthylene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under specific conditions
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as chlorosulfonic acid or sulfur trioxide can be used for sulfonation reactions.
Major Products Formed
Reduction: The major product is 6-amino-1,2-dihydroacenaphthylene-5-sulfonic acid.
Substitution: Depending on the substituent introduced, various derivatives of acenaphthylene can be formed
Wissenschaftliche Forschungsanwendungen
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various aqueous reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene 1-nitro-6-sulfonic acid: Similar in structure but with a naphthalene backbone instead of acenaphthylene.
Naphthalene 1-nitro-3,6,8-trisulphonic acid: Contains multiple sulfonic acid groups, making it more soluble in water.
Aminonaphthalenesulfonic acids: These compounds have an amino group instead of a nitro group and are used in dye synthesis.
Uniqueness
6-Nitro-1,2-dihydroacenaphthylene-5-sulfonic acid is unique due to its specific substitution pattern on the acenaphthylene ring, which imparts distinct chemical properties and reactivity compared to its naphthalene analogs .
Eigenschaften
Molekularformel |
C12H9NO5S |
---|---|
Molekulargewicht |
279.27 g/mol |
IUPAC-Name |
6-nitro-1,2-dihydroacenaphthylene-5-sulfonic acid |
InChI |
InChI=1S/C12H9NO5S/c14-13(15)9-5-3-7-1-2-8-4-6-10(19(16,17)18)12(9)11(7)8/h3-6H,1-2H2,(H,16,17,18) |
InChI-Schlüssel |
OXMOZWPCSPORSK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=C(C3=C(C=CC1=C23)[N+](=O)[O-])S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.